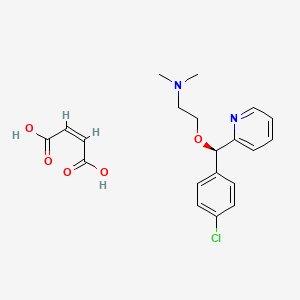

Carbinoxamine maleate, (R)-

Description

BenchChem offers high-quality Carbinoxamine maleate, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbinoxamine maleate, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1078131-58-4 |

|---|---|

Molecular Formula |

C20H23ClN2O5 |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1 |

InChI Key |

GVNWHCVWDRNXAZ-MLCLTIQSSA-N |

Isomeric SMILES |

CN(C)CCO[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (R)-Carbinoxamine Maleate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carbinoxamine maleate is a first-generation antihistamine belonging to the ethanolamine class of compounds. As the pharmacologically active levorotatory isomer of carbinoxamine, it is utilized for its potent H₁-receptor antagonist and anticholinergic properties.[1] Clinically, it is employed in the symptomatic management of various allergic conditions, including seasonal and perennial allergic rhinitis, vasomotor rhinitis, and mild urticaria.[1][2] This guide provides a detailed examination of its molecular mechanism of action, associated signaling pathways, quantitative pharmacodynamics, and the experimental protocols used for its characterization.

Primary Mechanism of Action: Histamine H₁ Receptor Inverse Agonism

The principal mechanism of action of (R)-Carbinoxamine is through its competitive binding to the histamine H₁ receptor.[3][4] The H₁ receptor is a G-protein coupled receptor (GPCR) that, in its native state, exists in an equilibrium between an inactive (R) and an active (R) conformation. Endogenous histamine acts as an agonist, binding to and stabilizing the active R conformation, which initiates a downstream signaling cascade.

First-generation antihistamines, including carbinoxamine, are now understood to function as inverse agonists rather than simple neutral antagonists.[5][6] This means they preferentially bind to the inactive conformation of the H₁ receptor, shifting the conformational equilibrium towards the inactive state.[5] This action not only blocks the binding of histamine but also reduces the receptor's basal, constitutive activity that occurs even in the absence of an agonist.[5] This reduction in basal activity is a key differentiator between an inverse agonist and a neutral antagonist.

The H₁ Receptor Signaling Pathway

The histamine H₁ receptor is coupled to the Gαq/11 subunit of the heterotrimeric G-protein complex.[7] Agonist binding by histamine triggers the following cascade:

-

G-Protein Activation : The activated H₁ receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit. This causes the dissociation of the Gαq-GTP and Gβγ subunits.

-

Phospholipase C (PLC) Activation : The Gαq-GTP subunit activates the effector enzyme Phospholipase C-beta (PLCβ).

-

Second Messenger Production : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects :

-

IP₃ binds to its receptor on the endoplasmic reticulum, inducing the release of stored intracellular calcium (Ca²⁺).

-

DAG and the elevated intracellular Ca²⁺ levels cooperatively activate Protein Kinase C (PKC).

-

-

Cellular Response : The activation of these pathways, particularly the Ca²⁺ and PKC signaling, leads to the physiological responses associated with allergy and inflammation. This includes the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory cytokines and cell adhesion molecules.

The following diagram illustrates the histamine H₁ receptor activation pathway.

Inhibition by (R)-Carbinoxamine

(R)-Carbinoxamine, by acting as an inverse agonist, binds to the H₁ receptor and stabilizes its inactive state. This action has a dual inhibitory effect:

-

Competitive Antagonism : It physically occupies the receptor binding site, preventing histamine from binding and activating the receptor.

-

Reduction of Constitutive Activity : It reduces the baseline signaling that occurs even without histamine, ensuring a more complete suppression of the pathway.

This blockade prevents Gq protein activation, halting the entire downstream cascade of PLC activation, second messenger production, and calcium mobilization. The ultimate result is the attenuation of the physiological symptoms of an allergic reaction, such as vasodilation, increased capillary permeability, and bronchoconstriction.[6]

The diagram below illustrates the inhibitory action of (R)-Carbinoxamine.

Secondary Mechanisms of Action

In addition to its primary antihistaminic effects, carbinoxamine exhibits other pharmacological activities:

-

Anticholinergic (Antimuscarinic) Activity : As an ethanolamine-class antihistamine, carbinoxamine is a potent antagonist at muscarinic acetylcholine receptors.[3][4] This action is responsible for its "drying" effects (reduction of nasal and bronchial secretions) and contributes to side effects such as dry mouth, blurred vision, and urinary retention.[2]

-

L-type Calcium Channel Blockade : Studies have shown that carbinoxamine can bind to the benzothiazepine site on L-type calcium channels, although the clinical significance of this finding in relation to its primary therapeutic effects is less clear.[8]

Quantitative Pharmacodynamic Data

| Parameter | Value | Receptor/System | Comments |

| Kᵢ (Inhibition Constant) | 2.3 nM | Histamine H₁ Receptor | Measures the binding affinity for the receptor. Determined via competitive radioligand binding assay.[8] |

| Kᵢ (Inhibition Constant) | 1.08 nM | L-type Calcium Channel (Benzothiazepine site) | Measures binding affinity for rat cardiomyocyte calcium channels.[8] |

| EC₅₀ (Half Maximal Effective Conc.) | 250 nM | Guinea Pig Left Atria | Measures functional potency in decreasing negative inotropic activity.[8] |

| EC₅₀ (Half Maximal Effective Conc.) | 250 - 480 nM | Guinea Pig Right Atria | Measures functional potency in decreasing negative chronotropic activity.[8] |

Experimental Protocols

The characterization of (R)-Carbinoxamine's interaction with the H₁ receptor relies on established pharmacological assays.

Protocol: Competitive Radioligand Binding Assay for Kᵢ Determination

This protocol describes a standard method for determining the binding affinity (Kᵢ) of a test compound (e.g., (R)-Carbinoxamine) for the H₁ receptor.

Objective: To calculate the inhibition constant (Kᵢ) of (R)-Carbinoxamine by measuring its ability to displace a known radiolabeled H₁ receptor ligand.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human H₁ receptor.

-

Radioligand: [³H]-Mepyramine (a high-affinity H₁ receptor antagonist).

-

Test Compound: (R)-Carbinoxamine maleate, serially diluted.

-

Non-specific Binding Control: A high concentration of a known H₁ antagonist (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well plates, filtration apparatus with glass fiber filters.

Methodology:

-

Membrane Preparation: Homogenize cultured cells and isolate the membrane fraction via centrifugation. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Membrane preparation + [³H]-Mepyramine + Assay Buffer.

-

Non-specific Binding (NSB): Membrane preparation + [³H]-Mepyramine + Non-specific Control (Mianserin).

-

Competitive Binding: Membrane preparation + [³H]-Mepyramine + varying concentrations of (R)-Carbinoxamine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of (R)-Carbinoxamine.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of (R)-Carbinoxamine that displaces 50% of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

The following diagram provides a workflow for this experimental protocol.

Functional Assays (e.g., Calcium Mobilization)

To measure the functional consequence of receptor binding (i.e., potency), a cell-based assay is employed. A calcium mobilization assay measures the increase in intracellular calcium following H₁ receptor activation. (R)-Carbinoxamine would be tested for its ability to inhibit the calcium signal produced by a fixed concentration of histamine, allowing for the determination of an IC₅₀ value.

Conclusion

The primary mechanism of action for (R)-Carbinoxamine maleate is inverse agonism at the histamine H₁ receptor. By binding to and stabilizing the receptor's inactive state, it effectively blocks the Gq-protein-mediated signaling cascade responsible for allergic and inflammatory responses. Its efficacy is further supplemented by secondary anticholinergic activity. The quantitative data, though primarily from racemic mixtures, confirms a high affinity for the H₁ receptor. Understanding these detailed mechanisms and the protocols used to elucidate them is critical for the rational design and development of novel therapeutics in allergy and immunology.

References

- 1. Carbinoxamine - Wikipedia [en.wikipedia.org]

- 2. Carbinoxamine (Karbinal ER, Clistin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H1 antagonist - Wikipedia [en.wikipedia.org]

- 7. Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology: Functional Selectivity, Receptor Cross… [ouci.dntb.gov.ua]

- 8. caymanchem.com [caymanchem.com]

Enantioselective Synthesis of (R)-Carbinoxamine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Carbinoxamine, the eutomer of the first-generation antihistamine carbinoxamine, exhibits greater potency and a superior safety profile compared to its (S)-enantiomer and the racemic mixture. Consequently, the development of efficient and highly selective synthetic routes to obtain the pure (R)-enantiomer is of significant interest in the pharmaceutical industry. This technical guide provides an in-depth overview of a robust and scalable enantioselective synthesis of (R)-Carbinoxamine maleate. The synthesis is primarily a two-step process involving the asymmetric reduction of a prochiral ketone to form the key chiral intermediate, (R)-(4-chlorophenyl)(pyridin-2-yl)methanol, followed by a Williamson ether synthesis to introduce the dimethylaminoethoxy side chain. The final step involves the formation of the maleate salt to yield the stable, crystalline active pharmaceutical ingredient. This document details the experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic workflow.

Introduction

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, possessing H1-receptor antagonist, anticholinergic, and sedative properties.[1] It is a chiral molecule, and the pharmacological activity resides primarily in the (R)-enantiomer. The development of enantioselective synthetic methods allows for the production of the single, more active isomer, thereby reducing the metabolic burden and potential side effects associated with the racemic mixture.

The synthetic strategy detailed herein focuses on the asymmetric transfer hydrogenation of 4-chloro-2'-benzoylpyridine to produce the pivotal chiral alcohol intermediate, (R)-(4-chlorophenyl)(pyridin-2-yl)methanol. This intermediate is then subjected to a Williamson ether synthesis, followed by salt formation with maleic acid to afford the final product.

Synthetic Pathway Overview

The enantioselective synthesis of (R)-Carbinoxamine maleate can be conceptually divided into three key stages:

-

Asymmetric Synthesis of (R)-(4-chlorophenyl)(pyridin-2-yl)methanol: This crucial step establishes the chirality of the final molecule. The primary method discussed is the asymmetric transfer hydrogenation of the corresponding prochiral ketone.

-

Williamson Ether Synthesis: The chiral alcohol is then alkylated with 2-(dimethylamino)ethyl chloride to introduce the ether side chain.

-

Maleate Salt Formation and Purification: The free base of (R)-Carbinoxamine is converted to its maleate salt to enhance stability and facilitate purification and formulation.

Experimental Protocols

Asymmetric Synthesis of (R)-(4-chlorophenyl)(pyridin-2-yl)methanol

This procedure is adapted from established methods for the asymmetric reduction of prochiral ketones. The selection of the appropriate chiral ligand is critical for achieving high enantioselectivity for the (R)-enantiomer.

Materials:

-

(4-chlorophenyl)(pyridin-2-yl)methanone

-

Ruthenium(II) catalyst precursor (e.g., [RuCl2(p-cymene)]2)

-

Chiral ligand (e.g., (R,R)-TsDPEN - (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the ruthenium catalyst precursor and the chiral ligand are dissolved in the anhydrous solvent.

-

The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active chiral catalyst.

-

(4-chlorophenyl)(pyridin-2-yl)methanone is added to the flask, followed by the formic acid/triethylamine azeotrope.

-

The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield (R)-(4-chlorophenyl)(pyridin-2-yl)methanol.

Williamson Ether Synthesis of (R)-Carbinoxamine

Materials:

-

(R)-(4-chlorophenyl)(pyridin-2-yl)methanol

-

Sodium hydride (60% dispersion in mineral oil) or Potassium Hydroxide

-

2-(dimethylamino)ethyl chloride hydrochloride

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of (R)-(4-chlorophenyl)(pyridin-2-yl)methanol in anhydrous THF is added dropwise.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.

-

2-(dimethylamino)ethyl chloride hydrochloride is added in one portion.

-

The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or HPLC).

-

After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield crude (R)-Carbinoxamine free base.

Preparation of (R)-Carbinoxamine Maleate

Materials:

-

Crude (R)-Carbinoxamine

-

Maleic acid

-

Solvent for crystallization (e.g., Ethyl acetate or a mixture of Ethyl acetate and Isopropanol)

Procedure:

-

The crude (R)-Carbinoxamine is dissolved in the chosen solvent (e.g., ethyl acetate).

-

A solution of maleic acid in the same solvent is added dropwise to the carbinoxamine solution with stirring.

-

The mixture is stirred at room temperature, and the formation of a precipitate is observed.

-

The mixture may be heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature to promote crystallization.

-

The crystalline solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure (R)-Carbinoxamine maleate.

Quantitative Data

The following table summarizes the expected quantitative data for each step of the synthesis. The data is based on literature reports for the synthesis of the (S)-enantiomer and is expected to be comparable for the (R)-enantiomer under optimized conditions.

| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |

| Asymmetric Reduction | (4-chlorophenyl)(pyridin-2-yl)methanone | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN, HCOOH:NEt3 | Dichloromethane | >95 | >98 |

| Williamson Ether Synthesis | (R)-(4-chlorophenyl)(pyridin-2-yl)methanol, 2-(dimethylamino)ethyl chloride hydrochloride | Sodium Hydride or Potassium Hydroxide | Tetrahydrofuran | 80-90 | Not applicable |

| Maleate Salt Formation | (R)-Carbinoxamine, Maleic acid | - | Ethyl Acetate | >95 | >99 (after recrystallization) |

Visualization of Workflows

Synthetic Workflow for (R)-Carbinoxamine Maleate

Caption: Overall synthetic workflow for (R)-Carbinoxamine maleate.

Logical Relationship of Key Transformations

Caption: Key chemical transformations in the synthesis.

Conclusion

The enantioselective synthesis of (R)-Carbinoxamine maleate presented in this guide offers a reliable and efficient pathway for the production of this pharmaceutically important compound. The key to this synthesis lies in the highly selective asymmetric reduction of the prochiral ketone, which establishes the desired stereochemistry with excellent enantiomeric excess. The subsequent Williamson ether synthesis and maleate salt formation are robust and high-yielding steps. This technical guide provides the necessary detailed protocols and quantitative data to aid researchers and drug development professionals in the successful synthesis and scale-up of (R)-Carbinoxamine maleate.

References

The Pharmacological Profile of (R)-Carbinoxamine Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Carbinoxamine, the levorotatory enantiomer of carbinoxamine, is a first-generation antihistamine of the ethanolamine class. It functions as a potent and selective antagonist of the histamine H1 receptor and also exhibits anticholinergic properties through its interaction with muscarinic receptors. This technical guide provides a comprehensive overview of the pharmacological profile of (R)-Carbinoxamine maleate, with a focus on its receptor binding affinities, functional antagonist activity, and pharmacokinetic properties. Detailed experimental methodologies for key assays are provided to facilitate further research and development.

Introduction

Carbinoxamine is a chiral compound, and its pharmacological activity resides primarily in the (R)-enantiomer, also known as rotoxamine. As a first-generation antihistamine, (R)-Carbinoxamine readily crosses the blood-brain barrier, leading to both therapeutic effects and potential central nervous system side effects such as sedation. Its dual action as a histamine H1 receptor antagonist and a muscarinic receptor antagonist contributes to its clinical efficacy in treating allergic conditions. This guide delves into the quantitative aspects of its pharmacological profile to provide a detailed understanding for researchers and drug development professionals.

Mechanism of Action

(R)-Carbinoxamine exerts its therapeutic effects through competitive antagonism at two primary receptor types:

-

Histamine H1 Receptors: By binding to H1 receptors on effector cells in various tissues, including the respiratory tract, gastrointestinal tract, and blood vessels, (R)-Carbinoxamine prevents the binding of histamine.[1][2] This action blocks the downstream signaling pathways initiated by histamine, thereby mitigating allergic symptoms such as sneezing, rhinorrhea, and pruritus.[1][2]

-

Muscarinic Acetylcholine Receptors: (R)-Carbinoxamine also acts as an antagonist at muscarinic acetylcholine receptors.[1] This anticholinergic activity contributes to its drying effect on mucous membranes, which can be beneficial in managing conditions with excessive secretions.[2]

The following diagram illustrates the primary signaling pathway affected by (R)-Carbinoxamine at the histamine H1 receptor.

Quantitative Pharmacology

The following tables summarize the available quantitative data for the interaction of (R)-Carbinoxamine with its primary targets.

Table 1: Receptor Binding Affinity of Carbinoxamine Enantiomers

| Enantiomer | Receptor | Preparation | Radioligand | Ki (nM) | Reference |

| (R)-Carbinoxamine | Histamine H1 | Guinea Pig Cerebellum | [³H]-mepyramine | Data Not Available | |

| (S)-Carbinoxamine | Histamine H1 | Guinea Pig Cerebellum | [³H]-mepyramine | Data Not Available | |

| Racemic Carbinoxamine | Muscarinic M1 | N/A | N/A | Data Not Available | |

| Racemic Carbinoxamine | Muscarinic M2 | N/A | N/A | Data Not Available | |

| Racemic Carbinoxamine | Muscarinic M3 | N/A | N/A | Data Not Available | |

| Racemic Carbinoxamine | Muscarinic M4 | N/A | N/A | Data Not Available | |

| Racemic Carbinoxamine | Muscarinic M5 | N/A | N/A | Data Not Available |

Table 2: In Vitro Functional Antagonist Activity of Carbinoxamine Enantiomers

| Enantiomer | Assay | Tissue/Cell Line | Agonist | pA₂ Value | IC₅₀ (nM) | Reference |

| (R)-Carbinoxamine | Histamine-induced contractions | Guinea Pig Ileum | Histamine | Data Not Available | Data Not Available | |

| (S)-Carbinoxamine | Histamine-induced contractions | Guinea Pig Ileum | Histamine | Data Not Available | Data Not Available | |

| Racemic Carbinoxamine | Acetylcholine-induced contractions | Guinea Pig Ileum | Acetylcholine | Data Not Available | Data Not Available |

Note: Quantitative in vitro functional data for the individual enantiomers of carbinoxamine are not widely published. The pA₂ value is a measure of the potency of a competitive antagonist.

Pharmacokinetics

The pharmacokinetic properties of carbinoxamine have been studied, primarily with the racemic mixture or specific formulations.

Table 3: Pharmacokinetic Parameters of Carbinoxamine in Healthy Adults

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t₁/₂ (h) | Reference |

| Extended-Release Suspension | 16 mg (single dose) | 28.7 (± 5.3) | 6.7 | Data Not Available | 17.0 | [2][3] |

| Extended-Release Suspension | 16 mg (steady state, q12h) | 72.9 (± 24.4) | 5.6 | Data Not Available | Data Not Available | [3] |

| Retard Capsule | 4 mg (single dose) | Dampened | Delayed | Similar to solution | Data Not Available | [4] |

| Aqueous Solution | 4 mg (single dose) | Not specified | Not specified | Not specified | Data Not Available | [4] |

Note: The data presented is for racemic carbinoxamine. A study in rats indicated that the absorption and elimination of carbinoxamine enantiomers were not stereoselective.[5] However, detailed comparative pharmacokinetic data for the individual enantiomers in humans is limited.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of (R)-Carbinoxamine.

Receptor Binding Assays

The following workflow illustrates a typical radioligand binding assay to determine the affinity of a compound for a specific receptor.

Protocol for Histamine H1 Receptor Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a source rich in histamine H1 receptors (e.g., guinea pig cerebellum or a cell line expressing the recombinant human H1 receptor).

-

Incubation: In a reaction tube, combine the membrane preparation, a known concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine), and varying concentrations of (R)-Carbinoxamine maleate.

-

Equilibration: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of (R)-Carbinoxamine. Determine the IC₅₀ value (the concentration of (R)-Carbinoxamine that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Guinea Pig Ileum Contraction)

This workflow outlines a classic organ bath experiment to assess the functional antagonist activity of a compound.

Protocol for Guinea Pig Ileum Contraction Assay:

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Control Response: Generate a cumulative concentration-response curve to an agonist (e.g., histamine for H1 receptor antagonism or acetylcholine for muscarinic antagonism).

-

Antagonist Incubation: After washing out the agonist, incubate the tissue with a known concentration of (R)-Carbinoxamine maleate for a predetermined period.

-

Antagonist Effect: Re-establish the agonist concentration-response curve in the presence of (R)-Carbinoxamine.

-

Data Analysis: Repeat steps 4 and 5 with increasing concentrations of (R)-Carbinoxamine. Construct a Schild plot to determine the pA₂ value, which provides a measure of the antagonist's potency.[6][7]

Enantioselective Pharmacokinetic Analysis

The following diagram outlines the process for determining the pharmacokinetic profile of carbinoxamine enantiomers.

Protocol for Chiral HPLC-MS/MS Analysis of Carbinoxamine Enantiomers in Plasma: [1][5][8]

-

Sample Preparation: Extract carbinoxamine enantiomers from plasma samples using liquid-liquid extraction.[1][8]

-

Chromatographic Separation: Achieve chiral separation of the enantiomers using a chiral stationary phase column, such as an amylose tris(5-chloro-2-methylphenylcarbamate) column.[1][8] The mobile phase typically consists of a mixture of n-hexane, isopropanol, ethanol, and a basic modifier like diethylamine.[1][8]

-

Detection: Utilize tandem mass spectrometry (MS/MS) for sensitive and selective detection of the enantiomers.

-

Quantification: Construct calibration curves using standards of known concentrations of each enantiomer to quantify their levels in the plasma samples.[1][8]

-

Pharmacokinetic Analysis: Use the plasma concentration-time data for each enantiomer to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t₁/₂).

Conclusion

(R)-Carbinoxamine maleate is a first-generation antihistamine with a well-established mechanism of action as a histamine H1 receptor antagonist and additional anticholinergic properties. While its clinical use is established, a comprehensive, publicly available dataset of its quantitative pharmacological profile, particularly concerning the stereoselective interactions with its primary and secondary targets, remains incomplete. This technical guide has summarized the available information and provided detailed methodologies for key in vitro and in vivo experiments. Further research to fully elucidate the binding affinities and functional potencies of the individual enantiomers at histamine and muscarinic receptors is warranted to provide a more complete understanding of the pharmacological profile of (R)-Carbinoxamine and to guide future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Stereoselective inhibition of muscarinic receptor subtypes by the eight stereoisomers related to rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative bioavailability of carbinoxamine and phenylephrine from a retard capsule after single and repeated dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

(R)-Carbinoxamine Maleate: A Deep Dive into Stereospecific Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the stereospecific activity of (R)-Carbinoxamine maleate, providing an in-depth analysis of its pharmacological profile, the experimental methodologies used to determine its activity, and the underlying signaling pathways. Carbinoxamine, a first-generation antihistamine, is a chiral compound, and its biological activity resides primarily in one of its enantiomers.[1] This document aims to provide a comprehensive resource for professionals in the field of drug development and pharmacology.

Core Concepts: Chirality and Stereoselectivity in Drug Action

Many therapeutic agents are chiral molecules, existing as enantiomers – non-superimposable mirror images. While chemically similar, these stereoisomers can exhibit profound differences in their pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological targets such as receptors and enzymes. The differential effects of enantiomers underscore the importance of studying them individually to optimize therapeutic efficacy and minimize adverse effects.

Quantitative Analysis of Stereospecific H1 Receptor Binding

The primary mechanism of action for carbinoxamine is the blockade of the histamine H1 receptor.[1] Studies have demonstrated a significant difference in the binding affinity of the (R)- and (S)-enantiomers of carbinoxamine for this receptor. The (R)-enantiomer, also known as Rotoxamine, exhibits markedly higher affinity for the H1 receptor compared to its (S)-counterpart. This stereoselectivity is the foundation of its potent antihistaminic activity.

Quantitative data from radioligand binding assays on guinea pig ileum and cerebellum tissues clearly illustrate this difference. The affinity constants (often expressed as pA2 values, the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist) are summarized below.

| Enantiomer | Tissue | pA2 Value |

| (R)-Carbinoxamine | Guinea Pig Ileum | 8.7 |

| (S)-Carbinoxamine | Guinea Pig Ileum | 6.8 |

| (R)-Carbinoxamine | Guinea Pig Cerebellum | 8.5 |

| (S)-Carbinoxamine | Guinea Pig Cerebellum | 6.7 |

Table 1: Stereospecific Binding Affinities of Carbinoxamine Enantiomers for H1 Receptors. Data sourced from Casy et al., 1992.

Experimental Protocols

Chiral Resolution of Carbinoxamine Enantiomers

The separation of carbinoxamine enantiomers is a critical step in studying their individual pharmacological properties. A common and effective method is chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column: A chiral stationary phase, such as Chiralpak ID, is utilized.

-

Mobile Phase: An optimized mobile phase, for instance, a mixture of acetonitrile, water, and a basic additive like ammonia solution (e.g., 90:10:0.1, v/v/v), is used to achieve baseline separation.[2]

-

Detection: A UV detector is typically employed for monitoring the elution of the enantiomers.

-

Resolution: This method can achieve a high resolution, for example, a resolution of 3.82 has been reported, indicating excellent separation of the (+)- and (-)-carbinoxamine enantiomers.[2]

In Vitro H1 Receptor Binding Assay

To quantify the binding affinity of each enantiomer for the H1 receptor, a competitive radioligand binding assay is employed.

Methodology:

-

Tissue Preparation: Homogenates of tissues rich in H1 receptors, such as guinea pig ileum or cerebellum, are prepared.

-

Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used.

-

Competition: The tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled carbinoxamine enantiomers ((R)- or (S)-carbinoxamine).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) or pA2 value for each enantiomer, which reflects its binding affinity.

Signaling Pathway of H1 Receptor Antagonism

Carbinoxamine, as an H1 receptor antagonist, functions as an inverse agonist. It binds to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active conformation and thereby reducing the constitutive activity of the receptor. This action blocks the downstream signaling cascade typically initiated by histamine binding.

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. (R)-Carbinoxamine effectively blocks this pathway by preventing the initial activation of the H1 receptor by histamine.

Pharmacokinetics

While the pharmacological activity of carbinoxamine is highly stereoselective, a study investigating the pharmacokinetics of carbinoxamine enantiomers in rats found no significant stereoselectivity in their absorption and elimination processes.[2][3] This suggests that in this animal model, the disposition of the drug is not significantly influenced by its stereochemistry. Further studies in humans would be necessary to confirm if this holds true in clinical settings.

Conclusion

The therapeutic efficacy of carbinoxamine maleate as an antihistamine is predominantly attributed to the (R)-enantiomer. The significant difference in binding affinity between the (R)- and (S)-enantiomers for the H1 receptor highlights the critical importance of stereochemistry in drug design and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and scientists working to develop more selective and effective therapeutic agents. A thorough understanding of stereospecific activity is paramount for optimizing drug efficacy and safety profiles.

References

- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of (R)-Carbinoxamine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carbinoxamine maleate is the dextrorotatory enantiomer of the first-generation antihistamine, carbinoxamine. As a selective histamine H1 receptor antagonist, it is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-Carbinoxamine maleate, its mechanism of action, and detailed experimental protocols for its characterization. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using DOT language diagrams.

Chemical and Physical Properties

(R)-Carbinoxamine maleate is a white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(4-chlorophenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethanamine;(2Z)-but-2-enedioate | [1](2) |

| Chemical Formula | C₁₆H₁₉ClN₂O · C₄H₄O₄ | [3](4) |

| Molecular Weight | 406.86 g/mol | [3](4) |

| Melting Point | 116-121 °C (racemic mixture) | [3](4) |

| Boiling Point | 381.1 °C at 760 mmHg (racemic mixture) | [5](6) |

| Solubility | Very soluble in water; freely soluble in alcohol and chloroform; slightly soluble in ether. | [3](4) |

| pKa | 8.87 (predicted for the strongest basic site) | [7](8) |

| Optical Rotation | [α]D²⁵ +37.2° (c = 20 in methanol) | [9](10) |

Mechanism of Action and Signaling Pathway

(R)-Carbinoxamine maleate is a potent antagonist of the histamine H1 receptor.[11] It competitively inhibits the binding of histamine to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.[12] This antagonism mitigates the effects of histamine, such as vasodilation, increased capillary permeability, and bronchoconstriction.[13] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade.

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). The activation of this pathway ultimately leads to the physiological responses associated with histamine release. (R)-Carbinoxamine, by blocking the initial binding of histamine, prevents the initiation of this signaling cascade.

References

- 1. <621> CHROMATOGRAPHY [drugfuture.com]

- 2. Carbinoxamine maleate, (R)- | C20H23ClN2O5 | CID 24884235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bioglobax.com [bioglobax.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Page loading... [guidechem.com]

- 7. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Carbinoxamine [drugfuture.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Histamine H1 Receptor Binding Affinity of (R)-Carbinoxamine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carbinoxamine and the Histamine H1 Receptor

Carbinoxamine is an ethanolamine-derivative first-generation H1 antagonist with anticholinergic and sedative properties.[1] It functions by competing with histamine for binding to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to allergic and inflammatory responses.[2]

Carbinoxamine exists as a chiral molecule, with the (R)-enantiomer (levorotatory) being the more active stereoisomer. The maleic acid salt of the levorotatory isomer is also known as Rotoxamine. While the stereoselectivity of carbinoxamine's interaction with the H1 receptor is acknowledged, specific binding affinity constants for the individual enantiomers are not widely reported in publicly accessible literature.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). For carbinoxamine, the available quantitative data primarily pertains to the racemic mixture.

| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Carbinoxamine (racemic) | Histamine H1 | Radioligand Binding | Not Specified | Not Specified | 2.3 | [Cayman Chemical] |

Note: While studies have been conducted on the affinity of carbinoxamine's antipodal pairs, specific quantitative values for (R)-Carbinoxamine were not available in the searched resources.[3]

Experimental Protocols for Histamine H1 Receptor Binding Assays

The determination of binding affinity for H1 receptor antagonists like Carbinoxamine is typically performed using in vitro radioligand binding assays. A common method involves the use of a radiolabeled H1 antagonist, such as [3H]mepyramine, to compete for binding to the receptor with the unlabeled test compound.

Radioligand Binding Assay Protocol (Representative)

This protocol is a generalized representation based on common practices for H1 receptor binding assays.

Objective: To determine the binding affinity (Ki) of (R)-Carbinoxamine maleate for the histamine H1 receptor.

Materials:

-

Test Compound: (R)-Carbinoxamine maleate

-

Radioligand: [3H]mepyramine (a potent H1 antagonist)

-

Receptor Source: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or tissue homogenates known to be rich in H1 receptors (e.g., guinea pig brain).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin or diphenhydramine).

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize the receptor-containing cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times with fresh buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.

-

Assay Setup: In a series of microcentrifuge tubes, combine the assay buffer, a fixed concentration of [3H]mepyramine (typically near its Kd value), and varying concentrations of the unlabeled test compound ((R)-Carbinoxamine maleate).

-

Total and Non-specific Binding: Include control tubes for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and a high concentration of a non-labeled H1 antagonist).

-

Incubation: Add the membrane preparation to all tubes to initiate the binding reaction. Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The Advent of Chiral Antihistamines: A Technical Guide to Their Discovery and Development

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The evolution of antihistamines has been marked by a sophisticated journey from broad-spectrum first-generation agents to highly specific second- and third-generation drugs. A pivotal advancement in this progression has been the recognition and application of stereochemistry, leading to the development of chiral antihistamines. This technical guide delves into the discovery and history of these enantiomerically pure drugs, offering a comprehensive overview of their pharmacological advantages, the experimental methodologies used in their evaluation, and the regulatory landscape that has shaped their emergence.

From Racemates to Enantiomers: A Paradigm Shift in Antihistamine Therapy

The initial antihistamines were developed and marketed as racemic mixtures, containing a 50:50 ratio of two enantiomers—stereoisomers that are non-superimposable mirror images of each other. While possessing identical chemical formulas, enantiomers can exhibit profound differences in their pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, particularly with receptors and enzymes.

The concept of the "chiral switch" emerged as a strategic approach in drug development, involving the resolution of a racemic drug into its individual enantiomers and identifying the "eutomer"—the enantiomer with the desired therapeutic activity.[1][2] The less active or inactive enantiomer is referred to as the "distomer." This strategy is driven by the potential for an improved therapeutic index, characterized by enhanced efficacy, a better safety profile, and a more predictable pharmacokinetic and pharmacodynamic response.[2]

Key examples of successful chiral switches in the antihistamine class include the development of levocetirizine from cetirizine and desloratadine from loratadine.

Comparative Pharmacology of Chiral Antihistamines

The transition from racemic mixtures to single enantiomers has been justified by demonstrable improvements in pharmacological properties. Levocetirizine, the (R)-enantiomer of cetirizine, is responsible for virtually all the antihistaminic activity of the racemate.[3] Similarly, desloratadine is the active metabolite of loratadine and exhibits greater potency.[4]

Quantitative Comparison of Pharmacological and Pharmacokinetic Parameters

The following tables summarize key quantitative data comparing prominent chiral antihistamines with their racemic precursors.

Table 1: Comparative H1 Receptor Binding Affinity (Ki)

| Compound | Racemate/Enantiomer | H1 Receptor Ki (nM) |

| Cetirizine | Racemate | ~2-6 |

| Levocetirizine | (R)-enantiomer (Eutomer) | ~3 |

| Dextrocetirizine | (S)-enantiomer (Distomer) | >10,000 |

| Loratadine | Racemate | ~5-10 |

| Desloratadine | Active Metabolite | ~0.5-2 |

Note: Ki values can vary between studies based on experimental conditions. The values presented are representative ranges from published literature.

Table 2: Comparative Pharmacokinetic Properties

| Parameter | Cetirizine | Levocetirizine | Loratadine | Desloratadine |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~0.9 hours | ~1.5 hours | ~3 hours |

| Elimination Half-life (t1/2) | ~8.3 hours | ~8.3 hours | ~8.4 hours (parent), ~17-24 hours (desloratadine) | ~27 hours[5] |

| Volume of Distribution (Vd) | 0.5 L/kg | 0.4 L/kg[6] | 119 L/kg | 49 L/kg |

| Oral Bioavailability | >70%[7] | >70% | ~40% | Not significantly affected by food |

| Metabolism | Limited | Limited | Extensively metabolized to desloratadine | Metabolized to 3-hydroxydesloratadine |

Key Experimental Protocols in Chiral Antihistamine Development

The development and validation of chiral antihistamines rely on a suite of specialized experimental protocols to assess their purity, potency, and efficacy.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a racemic antihistamine.

Methodology:

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are commonly employed.[8][9] For cetirizine, an ovomucoid column has also been shown to be effective.[10]

-

Mobile Phase: The mobile phase typically consists of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol, isopropanol). A small amount of a basic additive, such as diethylamine (DEA), is often included to improve peak shape and resolution for basic compounds.[9]

-

Example for Cetirizine Enantiomers: A mobile phase of n-hexane, isopropanol, and DEA in a ratio of 60:40:0.1 (v/v/v) has been used with a Chiralpak IC column.[9]

-

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[9]

-

Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the analyte (e.g., 230 nm for cetirizine).[10]

-

Sample Preparation: The racemic antihistamine standard and any test samples are dissolved in the mobile phase.

-

Analysis: The prepared sample is injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification.

H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the individual enantiomers and the racemate for the histamine H1 receptor.

Methodology:

-

Receptor Source: Membranes from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) are commonly used.

-

Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]pyrilamine, is used as a competitive ligand.[11]

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl at pH 7.4, is used.

-

Procedure: a. A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (racemate or individual enantiomers). b. Non-specific binding is determined in the presence of a high concentration of a known H1 antagonist (e.g., mianserin). c. The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C). d. The bound and free radioligand are separated by rapid filtration through glass fiber filters. e. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To assess the in vivo efficacy of an antihistamine in preventing histamine-induced bronchoconstriction.

Methodology:

-

Animal Model: Guinea pigs are a suitable model as their airways are sensitive to histamine, similar to humans.[12]

-

Procedure: a. A baseline measurement of airway resistance is obtained. b. The test antihistamine or vehicle (control) is administered to the guinea pigs, typically via intraperitoneal injection or oral gavage. c. After a predetermined time for drug absorption, the animals are exposed to an aerosol of histamine.[13] d. Airway resistance is monitored continuously during and after histamine challenge.

-

Endpoint: The primary endpoint is the degree of protection against the increase in airway resistance induced by histamine. This can be quantified by measuring parameters such as the time to onset of dyspnea or the percentage inhibition of the bronchoconstrictor response.[13]

Signaling Pathways and Drug Development Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[14] Activation of this pathway leads to the characteristic symptoms of an allergic response.

Caption: H1 Receptor Signaling Cascade.

Logical Workflow for Chiral Switch Drug Development

The development of a single-enantiomer drug from a previously approved racemate follows a structured pathway, guided by regulatory agencies like the U.S. Food and Drug Administration (FDA).[7]

Caption: Chiral Switch Development Workflow.

Conclusion

The discovery and development of chiral antihistamines represent a significant milestone in medicinal chemistry and clinical pharmacology. By isolating the therapeutically active enantiomer, pharmaceutical scientists have been able to create drugs with improved efficacy, safety, and tolerability. This in-depth technical guide provides a foundational understanding of the history, pharmacology, and experimental methodologies that underpin the science of chiral antihistamines. As our understanding of stereochemistry and receptor biology continues to evolve, the principles of chiral drug design will undoubtedly play an increasingly important role in the development of future generations of medications.

References

- 1. Chiral switch - Wikipedia [en.wikipedia.org]

- 2. ole.uff.br [ole.uff.br]

- 3. Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 8. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Study on Enantiomeric Separation of Cetirizine on HPLC with a Chiral Ovomucoid Column | Semantic Scholar [semanticscholar.org]

- 11. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 14. SMPDB [smpdb.ca]

Solubility Profile of (R)-Carbinoxamine Maleate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (R)-Carbinoxamine maleate, a first-generation antihistamine and histamine H1 receptor antagonist. Understanding the solubility of this active pharmaceutical ingredient (API) in various common laboratory solvents is critical for a wide range of applications, including formulation development, in vitro and in vivo screening, and analytical method development. This document compiles available quantitative and qualitative solubility data, presents detailed experimental protocols for solubility determination, and illustrates the relevant biological pathway and experimental workflow.

Core Data Presentation: Solubility of (R)-Carbinoxamine Maleate

The solubility of (R)-Carbinoxamine maleate has been reported in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that quantitative values from different commercial suppliers show some discrepancies, which may be attributable to variations in experimental conditions (e.g., temperature, pH, method of determination) and the physical form (e.g., crystalline vs. amorphous) of the material used.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Water | Protic | 81 mg/mL (199.08 mM)[1] 50 mg/mL (122.89 mM)[2][3] | Very Soluble[4] Freely Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 81 mg/mL (199.08 mM)[1][6] 100 mg/mL (245.78 mM)[2][3] | Soluble |

| Ethanol | Protic, Alcohol | 81 mg/mL (199.08 mM)[1][6] | Freely Soluble[4] |

| Chloroform | Halogenated | - | Freely Soluble[4] |

| Ether | Ether | - | Slightly Soluble[4] |

| Methanol | Protic, Alcohol | - | - |

| Isopropanol | Protic, Alcohol | - | - |

| Acetonitrile | Aprotic | - | - |

| Acetone | Ketone | - | - |

| N,N-Dimethylformamide (DMF) | Aprotic | - | - |

| Ethyl Acetate | Ester | - | - |

| Tetrahydrofuran (THF) | Ether | - | - |

| Dichloromethane | Halogenated | - | - |

| Toluene | Hydrocarbon | - | - |

Note: The molecular weight of Carbinoxamine maleate is 406.86 g/mol .

Experimental Protocols

The determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium solubility value, which is crucial for later-stage development and formulation.[7][8]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[9]

1. Materials:

-

(R)-Carbinoxamine maleate (solid)

-

Selected solvent of interest

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

2. Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of solid (R)-Carbinoxamine maleate to a known volume of the selected solvent in a sealed vial. It is crucial to ensure a solid phase remains present.[9]

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[9]

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (R)-Carbinoxamine maleate in the diluted filtrate using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility assays are typically automated and measure the solubility of a compound that is introduced into an aqueous buffer from a concentrated DMSO stock solution.[8][10][11]

1. Materials:

-

(R)-Carbinoxamine maleate dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microplates

-

Automated liquid handler

-

Plate reader (e.g., nephelometer or UV spectrophotometer)

2. Procedure (Nephelometric Method):

-

Dispense the DMSO stock solution of (R)-Carbinoxamine maleate into the wells of a microplate.

-

Rapidly add the aqueous buffer to each well to achieve a range of final compound concentrations.

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[8][10]

Visualizations

Experimental Workflow: Thermodynamic Solubility

Caption: Thermodynamic Solubility Determination Workflow.

Signaling Pathway: Carbinoxamine Mechanism of Action

Carbinoxamine is a competitive antagonist of the histamine H1 receptor.[6][12][13][14] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit. This initiates a signaling cascade leading to the characteristic symptoms of an allergic response. Carbinoxamine blocks this pathway by preventing histamine from binding to the receptor.[14][15][16][17]

Caption: Histamine H1 Receptor Signaling and Carbinoxamine Inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. DailyMed - CARBINOXAMINE MALEATE solution CARBINOXAMINE MALEATE tablet [dailymed.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Articles [globalrx.com]

- 13. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]

- 14. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PathWhiz [smpdb.ca]

- 16. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 17. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Chiral Separation of Carbinoxamine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbinoxamine is a first-generation antihistamine that contains a chiral center, existing as two enantiomers: the dextrorotatory ((+)-carbinoxamine) and levorotatory ((-)-carbinoxamine) forms. As with many chiral drugs, the enantiomers of carbinoxamine may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This application note provides a detailed protocol for the chiral separation of carbinoxamine enantiomers using High-Performance Liquid Chromatography (HPLC). The method described is based on established and validated procedures, offering robust and reproducible results.

Experimental Protocols

Two primary HPLC methods are detailed below: a normal-phase method suitable for quantification in human plasma and a reverse-phase method.

Method 1: Normal-Phase HPLC for Quantification in Human Plasma

This method is adapted from a validated bioanalytical procedure for the enantioselective separation of carbinoxamine maleate in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction from Plasma) [1]

-

Pipette 500 µL of human plasma into a clean centrifuge tube.

-

Add 100 µL of an internal standard solution (e.g., pargeverine hydrochloride).

-

Add 200 µL of 0.5 M NaOH and vortex for 30 seconds.

-

Add 3 mL of n-hexane, vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.

-

Chiral Stationary Phase: Amylose tris(5-chloro-2-methylphenylcarbamate) column.[1]

-

Mobile Phase: n-Hexane/isopropanol/ethanol/diethyl amine (850:75:75:0.1, v/v/v/v).[1]

-

Flow Rate: 0.8 mL/min.[1]

-

Column Temperature: Ambient.

-

Detection: UV at 220 nm.[1]

Method 2: Reverse-Phase HPLC for High-Resolution Separation

This method is optimized for achieving high resolution between the carbinoxamine enantiomers.[2][3]

1. Sample Preparation (for standard solutions)

-

Prepare a stock solution of racemic carbinoxamine in the mobile phase.

-

Dilute the stock solution to the desired concentration for analysis.

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a pump, autosampler, and UV or Mass Spectrometry (MS) detector.

-

Mobile Phase: Acetonitrile/water/ammonia solution (90:10:0.1, v/v/v).[2][3]

-

Flow Rate: 1.0 mL/min (typical, may require optimization).

-

Column Temperature: Ambient or controlled (e.g., 30°C) for improved reproducibility.[2]

-

Detection: UV or MS. For MS/MS detection, multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.[2]

Data Presentation

The following tables summarize the quantitative data obtained from the chiral separation of carbinoxamine enantiomers using the described methods.

Table 1: Chromatographic Performance for Normal-Phase HPLC Method

| Parameter | (d)-Carbinoxamine | (l)-Carbinoxamine | Internal Standard |

| Linearity Range (ng/mL) | 20–7500[1] | 20–7500[1] | N/A |

| Correlation Coefficient (R²) | >0.99[1] | >0.99[1] | N/A |

| Mean Extraction Recovery (%) | 103.8 ± 1.5[1] | 94.5 ± 1.8[1] | 96.35[1] |

| Intra-day Precision (RSD %) | <10[1] | <10[1] | N/A |

| Inter-day Precision (RSD %) | <10[1] | <10[1] | N/A |

| Accuracy (RE %) | <10[1] | <10[1] | N/A |

Table 2: Chromatographic Performance for Reverse-Phase HPLC Method

| Parameter | Value |

| Resolution (Rs) | 3.82[2][3] |

| Linearity Range (ng/mL) | 0.1 - 100[2][3] |

| Correlation Coefficient (r²) | > 0.99[2][3] |

| Accuracy (%) | 87.4 - 113.8[2][3] |

| Intra-day Precision (%) | < 9.4[2][3] |

| Inter-day Precision (%) | < 9.4[2][3] |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the chiral separation process.

Caption: Experimental workflow for the chiral separation of carbinoxamine enantiomers from plasma.

Caption: Logical relationship of components for chiral HPLC separation.

References

Application Note: Quantification of (R)-Carbinoxamine in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbinoxamine is a first-generation antihistamine that exists as a racemic mixture of two enantiomers, (R)-carbinoxamine (dexcarbinoxamine) and (S)-carbinoxamine (levocarbinoxamine). The pharmacological activity of carbinoxamine resides primarily in the (R)-enantiomer. Therefore, the stereoselective quantification of (R)-carbinoxamine in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note provides a detailed protocol for the quantification of (R)-carbinoxamine in plasma samples using a chiral High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.

Principle

This method utilizes a chiral stationary phase to achieve chromatographic separation of the (R) and (S) enantiomers of carbinoxamine. Following separation, the analytes are detected by tandem mass spectrometry, which provides high sensitivity and selectivity. An internal standard (IS) is used to ensure accuracy and precision.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method for the enantioselective analysis of carbinoxamine.

Table 1: Calibration Curve and Linearity [1]

| Parameter | (+)-Carbinoxamine | (-)-Carbinoxamine |

| Concentration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| Correlation Coefficient (r) | > 0.99 | > 0.99 |

Table 2: Accuracy and Precision [1]

| Quality Control (QC) Level | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low QC | 87.4 - 113.8 | < 9.4 | < 9.4 |

| Medium QC | 87.4 - 113.8 | < 9.4 | < 9.4 |

| High QC | 87.4 - 113.8 | < 9.4 | < 9.4 |

Table 3: Recovery [2]

| Analyte | Mean Extraction Recovery (%) |

| (d)-Carbinoxamine | 103.8 ± 1.5 |

| (l)-Carbinoxamine | 94.5 ± 1.8 |

| Internal Standard (Pargeverine) | 96.35 |

Experimental Protocols

Materials and Reagents

-

(R)-Carbinoxamine and (S)-Carbinoxamine reference standards

-

Internal Standard (e.g., Pargeverine hydrochloride[2] or a stable isotope-labeled carbinoxamine)

-

HPLC-grade acetonitrile, methanol, n-hexane, isopropanol, ethanol, and water

-

Ammonia solution and diethyl amine

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral HPLC column (e.g., Chiralpak ID[1] or amylose tris(5-chloro-2-methylphenylcarbamate) column[2])

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction)[2]

-

To 500 µL of plasma sample in a polypropylene tube, add 50 µL of internal standard working solution.

-

Add 200 µL of 5% ammonia solution and vortex for 30 seconds.

-

Add 3 mL of extraction solvent (e.g., a mixture of n-hexane and isopropanol).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

HPLC Conditions [1]

-

Column: Chiralpak ID

-

Mobile Phase: Acetonitrile : Water : Ammonia solution (90:10:0.1, v/v/v)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Carbinoxamine: m/z 291.1 → 167.1

-

Internal Standard (Pargeverine): m/z 338.1 → 167.0

-

Experimental Workflow Diagram

Caption: Workflow for the quantification of (R)-Carbinoxamine in plasma.

Signaling Pathway Diagram (Mechanism of Action)

Caption: Competitive inhibition of the H1 receptor by (R)-Carbinoxamine.

References

Application Notes and Protocols for In Vitro Assays Using (R)-Carbinoxamine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carbinoxamine maleate is a first-generation antihistamine belonging to the ethanolamine class.[1] It functions as a competitive antagonist of the histamine H1 receptor, thereby blocking the effects of histamine in the body.[1][2] This action makes it effective in alleviating symptoms associated with allergic reactions.[2] Beyond its antihistaminic properties, (R)-Carbinoxamine maleate also exhibits anticholinergic (drying) and sedative effects.[2] The primary mechanism of action involves the competitive inhibition of histamine binding to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.[2]

These application notes provide detailed protocols for in vitro assays to characterize the activity of (R)-Carbinoxamine maleate and other H1 receptor antagonists. The provided methodologies for a radioligand binding assay and a functional calcium flux assay are fundamental tools for researchers in pharmacology and drug development to assess the potency and efficacy of such compounds.

Data Presentation

| Compound | Assay Type | Ligand/Agonist | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |

| Mepyramine | Radioligand Binding | [3H]Pyrilamine | Human T cells | 5.0 - 44.6 (KD) | - | [3] |

| Desloratadine | Radioligand Binding | [3H]Mepyramine | HEK293T-H1R | - | 51 | [4] |

| Chlorpheniramine | Radioligand Binding | [3H]Pyrilamine | - | - | 12 | [4] |

| Hydroxyzine | Radioligand Binding | [3H]Pyrilamine | Human H1 Receptor | - | 10 | [5] |

| Clemastine | Radioligand Binding | [3H]Pyrilamine | - | - | 3 | [5] |

| Emedastine | Radioligand Binding | [3H]Pyrilamine | H1-Receptors | 1.3 | - | [5] |

Signaling Pathway

(R)-Carbinoxamine maleate, as a histamine H1 receptor antagonist, blocks the Gq/11 signaling pathway typically activated by histamine. This pathway is crucial in mediating allergic and inflammatory responses. The diagram below illustrates the canonical H1 receptor signaling cascade and the point of inhibition by antagonists like (R)-Carbinoxamine maleate.

Caption: Histamine H1 Receptor Signaling Pathway Antagonism.

Experimental Workflow

The following diagram outlines a general experimental workflow for screening and characterizing H1 receptor antagonists like (R)-Carbinoxamine maleate using in vitro assays.

Caption: General workflow for in vitro characterization.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of (R)-Carbinoxamine maleate for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]Pyrilamine (also known as mepyramine), a commonly used H1 receptor antagonist radioligand.

-

Test Compound: (R)-Carbinoxamine maleate.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well Plates: For incubation.

-